5-chloro-N-methyl-N-[1-(9H-purin-6-yl)piperidin-4-yl]pyrimidin-2-amine
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Overview
Description
5-chloro-N-methyl-N-[1-(9H-purin-6-yl)piperidin-4-yl]pyrimidin-2-amine is a complex organic compound that features a pyrimidine ring substituted with a chlorine atom and a purine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-methyl-N-[1-(9H-purin-6-yl)piperidin-4-yl]pyrimidin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the chlorine atom at the 5-position. The purine moiety is then attached to the piperidine ring, which is subsequently linked to the pyrimidine ring through a series of nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-methyl-N-[1-(9H-purin-6-yl)piperidin-4-yl]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
5-chloro-N-methyl-N-[1-(9H-purin-6-yl)piperidin-4-yl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-methyl-N-[1-(9H-purin-6-yl)piperidin-4-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-chloroadenine
- 5-chloro-2-pyrimidinamine
- 6-chloro-9H-purine
Uniqueness
What sets 5-chloro-N-methyl-N-[1-(9H-purin-6-yl)piperidin-4-yl]pyrimidin-2-amine apart from similar compounds is its unique combination of a pyrimidine ring with a purine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H17ClN8 |
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Molecular Weight |
344.80 g/mol |
IUPAC Name |
5-chloro-N-methyl-N-[1-(7H-purin-6-yl)piperidin-4-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C15H17ClN8/c1-23(15-17-6-10(16)7-18-15)11-2-4-24(5-3-11)14-12-13(20-8-19-12)21-9-22-14/h6-9,11H,2-5H2,1H3,(H,19,20,21,22) |
InChI Key |
OLRQNVLZNFXQSO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC=NC3=C2NC=N3)C4=NC=C(C=N4)Cl |
Origin of Product |
United States |
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